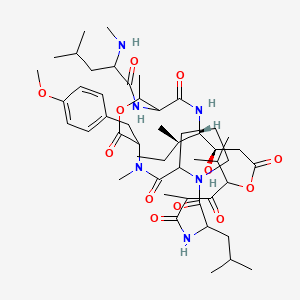
ジヘキシルベリン塩酸塩
概要
説明
ジヘキシルベリン塩酸塩は、主にその抗痙攣作用で知られる医薬品化合物です。 消化器系および泌尿生殖器系の障害に関連する不快感を軽減するために、平滑筋痙攣を標的に使用されます . この化合物は平滑筋弛緩薬および抗痙攣薬に分類されており、過敏性腸症候群や痙攣性結腸などの状態の治療に効果的です .
科学的研究の応用
Dihexyverine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving antispasmodic agents and their interactions with various receptors.
Biology: Research focuses on its effects on smooth muscle cells and its potential use in treating muscle-related disorders.
作用機序
ジヘキシルベリン塩酸塩は、平滑筋細胞のカルシウムチャネルを阻害することによって作用します。 カルシウムイオンは筋肉収縮において重要な役割を果たし、その作用を阻害することによって、この化合物は筋肉痙攣の強度と頻度を低下させるのに役立ちます . さらに、神経伝達物質アセチルコリンの作用を阻害することによって抗コリン作用を示します。アセチルコリンは、筋肉収縮につながるシグナルを伝達する役割を果たします . この二重のメカニズムにより、平滑筋収縮が主な症状である障害の治療に特に効果的です .
生化学分析
Biochemical Properties
Dihexyverine hydrochloride is designed to target smooth muscle spasms, which are involuntary muscle contractions that can cause significant pain and discomfort . The drug works by interfering with the calcium channels in smooth muscle cells . Calcium ions play a key role in muscle contraction, and by inhibiting their action, Dihexyverine hydrochloride helps reduce the intensity and frequency of muscle spasms . Moreover, Dihexyverine hydrochloride exhibits anticholinergic properties. It inhibits the action of the neurotransmitter acetylcholine, which is responsible for transmitting signals that lead to muscle contraction .
Cellular Effects
Dihexyverine hydrochloride influences cell function by reducing the intensity and frequency of muscle spasms . This mechanism makes it particularly effective in treating disorders where smooth muscle contraction is a primary symptom . By blocking acetylcholine receptors, the drug further helps in relaxing the smooth muscles, thereby providing relief from spasms and associated pain .
Molecular Mechanism
The molecular mechanism of Dihexyverine hydrochloride involves the inhibition of calcium channels in smooth muscle cells and the blocking of acetylcholine receptors . These actions result in the relaxation of smooth muscles and a reduction in the intensity and frequency of muscle spasms .
Temporal Effects in Laboratory Settings
It is known that the clinical effect of Dihexyverine hydrochloride begins 10-30 minutes after administration .
準備方法
ジヘキシルベリン塩酸塩の調製には、通常、ピペリジン誘導体と適切な試薬との反応を含む合成経路が関与します。具体的な合成経路および反応条件は、公開されている文献では広く記載されていません。 産業生産方法では、多くの場合、触媒の使用や制御された反応環境を含む標準的な有機合成技術が用いられ、高収率と高純度が保証されます .
化学反応の分析
ジヘキシルベリン塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の添加または水素の除去を伴います。
還元: この反応は、水素化リチウムアルミニウムなどの還元剤を使用して、水素の添加または酸素の除去を伴います。
置換: この反応は、ハロゲンやアルキル化剤などの試薬を使用して、別の原子または原子群と別の原子または原子群を交換することを伴います.
これらの反応で使用される一般的な試薬および条件には、酸性または塩基性環境、エタノールやメタノールなどの溶媒、反応を促進する触媒が含まれます。 これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります .
科学研究への応用
ジヘキシルベリン塩酸塩は、次のような広範囲にわたる科学研究への応用があります。
化学: 抗痙攣薬とそのさまざまな受容体との相互作用に関する研究において、モデル化合物として使用されます。
生物学: 研究は、平滑筋細胞への影響と、筋肉関連の障害の治療における可能性のある使用に焦点を当てています。
医学: 主に消化器系および泌尿生殖器系の障害の治療に使用され、さまざまな患者集団における有効性と安全性の継続的な研究が行われています.
類似化合物との比較
ジヘキシルベリン塩酸塩は、次のようないくつかの他の抗痙攣化合物と類似しています。
アトロピン: 両方の化合物は抗ムスカリン作用を示しますが、ジヘキシルベリン塩酸塩は、平滑筋痙攣を特異的に標的にするため、多くの場合好まれます.
ジシクロミン: どちらも消化器系の障害の治療に使用されますが、ジヘキシルベリン塩酸塩は泌尿生殖器系の障害に幅広い応用範囲があります.
パパベリン: 両方の化合物は平滑筋を弛緩させますが、パパベリンのメカニズムはホスホジエステラーゼの阻害を伴うのに対し、ジヘキシルベリン塩酸塩はカルシウムチャネルとアセチルコリン受容体を阻害します.
ジヘキシルベリン塩酸塩の独自性は、その二重の作用機序と、平滑筋痙攣を特異的に標的にすることにあるため、汎用性が高く、効果的な治療オプションとなります .
特性
IUPAC Name |
2-piperidin-1-ylethyl 1-cyclohexylcyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2.ClH/c22-19(23-17-16-21-14-8-3-9-15-21)20(12-6-2-7-13-20)18-10-4-1-5-11-18;/h18H,1-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFATCCHOXBYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CCCCC2)C(=O)OCCN3CCCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971286 | |
| Record name | 2-(Piperidin-1-yl)ethyl [1,1'-bi(cyclohexane)]-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5588-25-0 | |
| Record name | Dihexyverine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Piperidin-1-yl)ethyl [1,1'-bi(cyclohexane)]-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-piperidinoethyl [1,1'-bicyclohexyl]-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHEXYVERINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/336704VYVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[5-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-octadecylindole;perchlorate](/img/structure/B1670508.png)







![(3'S,5'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione](/img/structure/B1670517.png)
